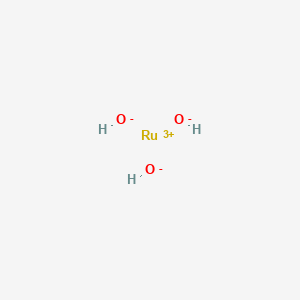
Ruthenium(3+) trihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(3+) trihydroxide is a chemical compound with the formula Ru(OH)₃ It is a hydroxide of ruthenium in the +3 oxidation state Ruthenium is a transition metal belonging to the platinum group, known for its diverse oxidation states and catalytic properties
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium(3+) trihydroxide can be synthesized through the hydrolysis of ruthenium(III) chloride in an aqueous solution. The reaction typically involves dissolving ruthenium(III) chloride in water and adjusting the pH to induce precipitation of the hydroxide: [ \text{RuCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Ru(OH)}_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of ruthenium(III)trihydroxide often involves the use of ruthenium-containing ores or residues from other industrial processes. The ruthenium is extracted and purified, followed by controlled hydrolysis to produce the hydroxide. The process may involve multiple steps, including solvent extraction, precipitation, and filtration to obtain high-purity ruthenium(III)trihydroxide.
化学反応の分析
Types of Reactions: Ruthenium(3+) trihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.
Substitution: Ligand exchange reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH adjustments to control the reaction pathways.
Major Products Formed:
Oxidation Products: Ruthenium dioxide (RuO₂), ruthenium tetroxide (RuO₄).
Reduction Products: Ruthenium(II) complexes with various ligands.
科学的研究の応用
Ruthenium(3+) trihydroxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as ruthenium-based nanomaterials and thin films.
Medicine: Ruthenium compounds, including ruthenium(III)trihydroxide, are investigated for their potential anticancer properties and as components of drug delivery systems.
Environmental Science: It is used in the development of catalysts for environmental remediation, such as the degradation of pollutants.
作用機序
Ruthenium(3+) trihydroxide can be compared with other ruthenium hydroxides and oxides:
Ruthenium(IV) dioxide (RuO₂): A higher oxidation state oxide with strong catalytic properties, particularly in oxygen evolution reactions.
Ruthenium(II) complexes: Lower oxidation state compounds with diverse coordination chemistry and applications in catalysis and medicine.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it valuable in various catalytic and research applications.
類似化合物との比較
- Ruthenium(IV) dioxide (RuO₂)
- Ruthenium(II) complexes
- Ruthenium tetroxide (RuO₄)
特性
分子式 |
H3O3Ru |
|---|---|
分子量 |
152.1 g/mol |
IUPAC名 |
ruthenium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+3/p-3 |
InChIキー |
VDRDGQXTSLSKKY-UHFFFAOYSA-K |
正規SMILES |
[OH-].[OH-].[OH-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-(2-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-2-ol](/img/structure/B8344588.png)
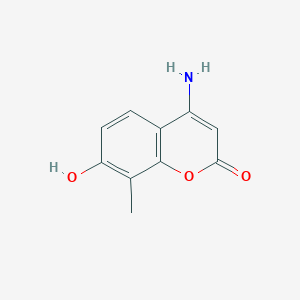
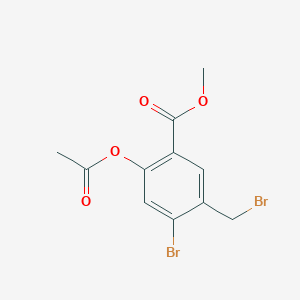
![Ethyl {[2-(aminocarbonyl)-4-nitrophenyl]amino}(oxo)acetate](/img/structure/B8344609.png)
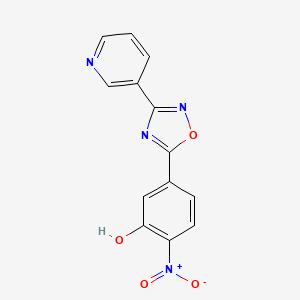
![7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8344624.png)
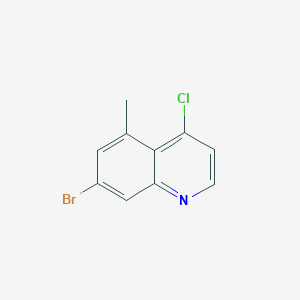
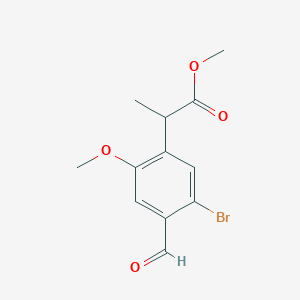
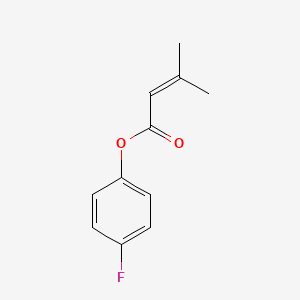
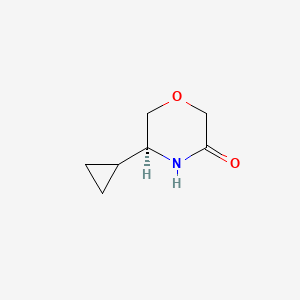
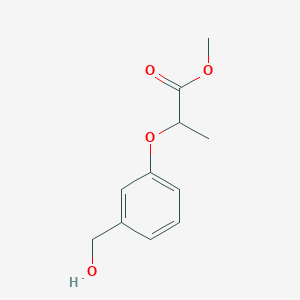
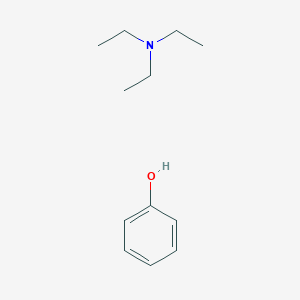
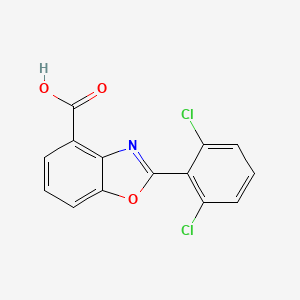
![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)
